Z-Ala-ile-OH
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Overview
Description
This compound is often used as a building block in peptide synthesis due to its stability and ability to form well-defined structures . The presence of the benzyloxycarbonyl (Z) group at the N-terminus provides protection during synthesis, making it a valuable intermediate in the production of more complex peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Ala-ile-OH typically involves the following steps:
Protection of the Amino Group: The amino group of alanine is protected using the benzyloxycarbonyl (Z) group.
Coupling Reaction: The protected alanine is then coupled with isoleucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Deprotection: The final step involves the removal of the protecting group under acidic conditions to yield the desired dipeptide.
Industrial Production Methods: In industrial settings, solid-phase peptide synthesis (SPPS) is commonly employed. This method involves anchoring the initial amino acid to a solid resin, followed by sequential addition of protected amino acids. The use of automated peptide synthesizers allows for efficient and scalable production of peptides, including this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the isoleucine residue, leading to the formation of hydroxy derivatives.
Reduction: Reduction reactions can be employed to modify the benzyloxycarbonyl group, converting it into a more reactive intermediate.
Substitution: The compound can participate in substitution reactions, where the benzyloxycarbonyl group is replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic reagents like amines or thiols in the presence of a base.
Major Products:
Oxidation: Hydroxy derivatives of this compound.
Reduction: Deprotected dipeptide or modified intermediates.
Substitution: Functionalized dipeptides with new side chains.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Z-Ala-ile-OH involves its ability to form stable peptide bonds and interact with other molecules through hydrogen bonding and hydrophobic interactions. The benzyloxycarbonyl group provides protection during synthesis, allowing for selective reactions at specific sites. The dipeptide can self-assemble into well-defined structures, which can be utilized in various applications .
Comparison with Similar Compounds
N-benzyloxycarbonyl-L-alanyl-L-alanine (Z-Ala-Ala-OH): Similar in structure but with two alanine residues.
N-benzyloxycarbonyl-L-isoleucyl-L-isoleucine (Z-Ile-Ile-OH): Composed of two isoleucine residues.
N-benzyloxycarbonyl-L-phenylalanyl-L-phenylalanine (Z-Phe-Phe-OH): Contains two phenylalanine residues and is known for its aromatic interactions.
Uniqueness of Z-Ala-ile-OH: this compound is unique due to the combination of alanine and isoleucine, which provides a balance of hydrophobic and hydrophilic properties. This allows for versatile interactions and self-assembly behaviors, making it suitable for a wide range of applications .
Properties
CAS No. |
50903-75-8 |
---|---|
Molecular Formula |
C17H24N2O5 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid |
InChI |
InChI=1S/C17H24N2O5/c1-4-11(2)14(16(21)22)19-15(20)12(3)18-17(23)24-10-13-8-6-5-7-9-13/h5-9,11-12,14H,4,10H2,1-3H3,(H,18,23)(H,19,20)(H,21,22) |
InChI Key |
RKKAECASDDATIR-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
50903-75-8 | |
sequence |
AX |
Origin of Product |
United States |
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